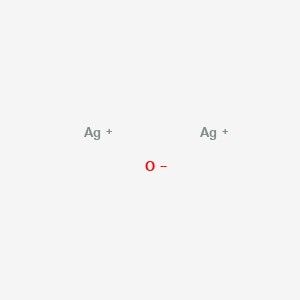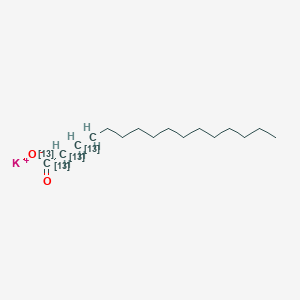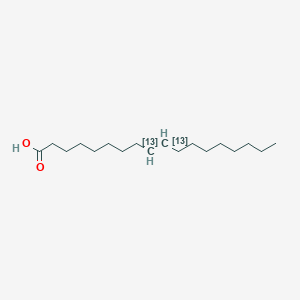![molecular formula C8H8O3 B3333578 4-Methoxybenzoic acid-[13C6] CAS No. 1173022-97-3](/img/structure/B3333578.png)
4-Methoxybenzoic acid-[13C6]
概要
説明
4-Methoxybenzoic acid-[13C6]: is a labeled compound where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This isotopic labeling is crucial for various analytical and research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound retains the structural characteristics of 4-Methoxybenzoic acid, featuring a benzene ring substituted with a methoxy group at the para position relative to the carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzoic acid-[13C6] typically involves the following steps:
Starting Material: The process begins with benzene-[13C6], a benzene ring where all carbon atoms are carbon-13 isotopes.
Methoxylation: The benzene-[13C6] undergoes a Friedel-Crafts alkylation reaction with methanol in the presence of a Lewis acid catalyst like aluminum chloride to introduce the methoxy group.
Carboxylation: The resulting 4-Methoxytoluene-[13C6] is then oxidized using potassium permanganate or a similar oxidizing agent to convert the methyl group to a carboxylic acid group, forming 4-Methoxybenzoic acid-[13C6].
Industrial Production Methods: Industrial production of 4-Methoxybenzoic acid-[13C6] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of benzene-[13C6] are subjected to methoxylation and subsequent carboxylation.
Purification: The product is purified using recrystallization or chromatography techniques to ensure high purity and isotopic enrichment.
化学反応の分析
Types of Reactions: 4-Methoxybenzoic acid-[13C6] undergoes various chemical reactions, including:
Electrophilic Substitution: The electron-donating methoxy group enhances the reactivity of the benzene ring towards electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Oxidation and Reduction: The compound can participate in redox reactions, where the carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Sulfonation: Sulfuric acid or oleum.
Esterification: Alcohols in the presence of an acid catalyst.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Nitration: 4-Methoxy-3-nitrobenzoic acid-[13C6].
Halogenation: 4-Methoxy-3-chlorobenzoic acid-[13C6].
Sulfonation: 4-Methoxy-3-sulfonic acid-[13C6].
Esterification: Methyl 4-methoxybenzoate-[13C6].
Amidation: 4-Methoxybenzamide-[13C6].
科学的研究の応用
Chemistry:
NMR Spectroscopy: The carbon-13 labeling makes it an excellent internal standard for NMR studies, providing detailed structural information.
Mass Spectrometry: Used as a reference compound in mass spectrometry for accurate mass determination and isotopic distribution analysis.
Biology and Medicine:
Metabolic Studies: Utilized in tracing metabolic pathways and studying the biotransformation of aromatic compounds in biological systems.
Drug Development: Serves as a precursor or intermediate in the synthesis of labeled pharmaceuticals for pharmacokinetic and pharmacodynamic studies.
Industry:
Polymer Science: Used in the synthesis of high-performance polymers and resins, where isotopic labeling helps in understanding polymerization mechanisms.
Material Science: Plays a role in the development of photostabilizers and UV-resistant materials.
作用機序
The mechanism of action of 4-Methoxybenzoic acid-[13C6] is primarily related to its chemical reactivity and isotopic labeling. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The carbon-13 isotopes provide a unique signature in NMR and mass spectrometry, allowing for precise tracking and analysis.
Molecular Targets and Pathways:
Electrophilic Substitution: The benzene ring acts as a nucleophile, reacting with various electrophiles.
Metabolic Pathways: In biological systems, the compound can be metabolized through pathways involving aromatic hydroxylation and conjugation reactions.
類似化合物との比較
4-Methoxybenzoic acid: The non-labeled counterpart with similar chemical properties but without the isotopic enrichment.
4-Hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Benzoic acid: The parent compound without any substituents, used as a reference in various chemical studies.
Uniqueness: 4-Methoxybenzoic acid-[13C6] is unique due to its isotopic labeling, which provides distinct advantages in analytical techniques like NMR and mass spectrometry. This labeling allows for precise tracking and analysis in complex chemical and biological systems, making it invaluable in research and industrial applications.
特性
IUPAC Name |
4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,7+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHEAKUIGZSGI-WBJZHHNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745853 | |
| Record name | 4-Methoxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-97-3 | |
| Record name | 4-Methoxybenzoic-1,2,3,4,5,6-13C6 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173022-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3333495.png)



![Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)](/img/structure/B3333528.png)









